(S)-3-((tert-Butoxycarbonyl)amino)-3-(2-methoxyphenyl)propanoic acid
Overview
Description
(S)-3-((tert-Butoxycarbonyl)amino)-3-(2-methoxyphenyl)propanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protected amino group and a methoxyphenyl group. This compound is often used in organic synthesis and medicinal chemistry due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-((tert-Butoxycarbonyl)amino)-3-(2-methoxyphenyl)propanoic acid typically involves the protection of the amino group with a tert-butoxycarbonyl group. One common method is the reaction of the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
In industrial settings, the synthesis may be scaled up using flow microreactor systems, which offer advantages such as improved efficiency, versatility, and sustainability compared to batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-3-((tert-Butoxycarbonyl)amino)-3-(2-methoxyphenyl)propanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine, which can then participate in nucleophilic substitution reactions.
Oxidation and Reduction: The methoxyphenyl group can undergo oxidation to form quinones or reduction to form phenols.
Coupling Reactions: The carboxylic acid group can be activated and coupled with amines or alcohols to form amides or esters.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Major Products Formed
Deprotected Amine: Removal of the Boc group yields the free amine.
Quinones and Phenols: Oxidation and reduction of the methoxyphenyl group lead to quinones and phenols, respectively.
Amides and Esters: Coupling reactions with the carboxylic acid group form amides and esters.
Scientific Research Applications
(S)-3-((tert-Butoxycarbonyl)amino)-3-(2-methoxyphenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of pharmaceuticals and fine chemicals due to its stability and reactivity
Mechanism of Action
The mechanism of action of (S)-3-((tert-Butoxycarbonyl)amino)-3-(2-methoxyphenyl)propanoic acid depends on its specific application. In medicinal chemistry, it may act as a prodrug, where the Boc group is removed in vivo to release the active amine. The methoxyphenyl group can interact with biological targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking.
Comparison with Similar Compounds
Similar Compounds
(S)-3-Amino-3-(2-methoxyphenyl)propanoic acid: Lacks the Boc protecting group, making it more reactive but less stable.
(S)-3-((tert-Butoxycarbonyl)amino)-3-phenylpropanoic acid: Similar structure but without the methoxy group, affecting its reactivity and interactions.
Uniqueness
(S)-3-((tert-Butoxycarbonyl)amino)-3-(2-methoxyphenyl)propanoic acid is unique due to the presence of both the Boc protecting group and the methoxyphenyl group. This combination provides a balance of stability and reactivity, making it a valuable intermediate in organic synthesis and drug development .
Properties
IUPAC Name |
(3S)-3-(2-methoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5/c1-15(2,3)21-14(19)16-11(9-13(17)18)10-7-5-6-8-12(10)20-4/h5-8,11H,9H2,1-4H3,(H,16,19)(H,17,18)/t11-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTVHHPNRENCUJY-NSHDSACASA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=CC=C1OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C1=CC=CC=C1OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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